6-Desoxy-5-hydroxytetracycline hydrochloride
説明
6-Desoxy-5-hydroxytetracycline hydrochloride, also known as doxycycline hydrochloride (C₂₂H₂₄N₂O₈·HCl), is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline through chemical modification. Its structure lacks the hydroxyl group at position 6 and retains the hydroxyl group at position 5, enhancing its lipophilicity and bioavailability compared to earlier tetracyclines . This compound is widely used to treat infections caused by Gram-positive and Gram-negative bacteria, mycoplasma, and parasites due to its broad-spectrum activity and stability under acidic conditions . It is typically formulated as a yellow to yellow-green powder with ≥93.5% HPLC purity and is stored at 2–8°C in tightly closed containers to maintain stability .
特性
分子式 |
C22H25ClN2O8 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC名 |
[(1S,4aR,11R,11aR,12S,12aR)-3-carbamoyl-4,4a,6,7,12-pentahydroxy-11-methyl-2,5-dioxo-11,11a,12,12a-tetrahydro-1H-tetracen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChIキー |
PTNZGHXUZDHMIQ-CVHRZJFOSA-N |
異性体SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |
正規SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |
製品の起源 |
United States |
準備方法
Process Overview
The hydrogenation of 6-methylene tetracycline derivatives (e.g., methacycline) or 11a-halo analogs (e.g., 11a-chloro-methacycline) using rhodium-based catalysts is a key method. A rhodium-aminopolysiloxane catalyst enables stereospecific reduction of the exocyclic methylene group at position 6 to yield the α-epimer with high selectivity.
Reaction Conditions
Key Steps
Performance Metrics
Homogeneous Catalytic Hydrogenation with Cobalt Carbonyl
Process Overview
This method employs dicobalt octacarbonyl [Co₂(CO)₈] and triphenylphosphine under acidic conditions to reduce 6-methylene-5-hydroxytetracycline hydrochloride.
Reaction Conditions
Key Steps
Performance Metrics
Palladium/Carbon-Catalyzed Hydrogenation
Process Overview
A Chinese patent describes hydrogenation of 11α-chloro-6-methylene oxytetracycline p-toluenesulfonate using Pd/C in ethanol with additives (metronidazole, 4-picoline).
Reaction Conditions
Key Steps
Performance Metrics
Comparative Analysis of Methods
Critical Factors in Synthesis
Stereochemical Control
化学反応の分析
Deoxygenation and Protective Group Manipulation
6-Desoxy-5-hydroxytetracycline is synthesized via deoxygenation of 6-hydroxy precursors. Key steps include:
-
Hydrobromic Acid Cleavage : Treatment with 48% HBr removes N-t-butyl and O-methoxyl protective groups, yielding the hydrobromide salt in near-quantitative yield .
-
Stereospecific Hydroxylation : Catalytic oxygenation at C12a using O₂ with Mn(OAc)₂, AgNO₃, or PtCl₄ under buffered MeOH (pH 2–6) ensures the correct β-configuration .
| Reaction Step | Conditions | Catalysts/Reagents | Yield | Source |
|---|---|---|---|---|
| C12a Hydroxylation | O₂, buffered MeOH (pH 2–6) | Mn(OAc)₂, PtCl₄ | 52–90% | |
| Dealkylation (Protective Groups) | 48% HBr, 100°C | – | ~100% |
Stability and Degradation Pathways
-
Acid Sensitivity : The compound undergoes retro-aldol fragmentation in mild acid, forming aromatized byproducts .
-
Autoxidation : Exposure to O₂ at C6 leads to hydroperoxide intermediates, which are reduced to 6-hydroxytetracycline derivatives via hydrogenolysis .
Convergent Coupling Reactions
Late-stage Michael-Dieckmann cyclization enables modular synthesis:
-
AB-D Ring Coupling : Enones (e.g., 5 ) react with D-ring precursors (e.g., o-toluate anions) to form the tetracyclic core. This step forms two C–C bonds (C5a–C11a and C6–C12a) with >20:1 diastereoselectivity .
| Substrate | Conditions | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|
| AB enone + o-toluate anion | LDA, TMEDA, THF (–78°C → 0°C) | 79–81% | >20:1 |
Stereochemical Control
-
C5a Configuration : The β-orientation of the dimethylamino group sterically shields the β-face, favoring α-hydroxylation at C12a .
-
C6 Epimerization : Competitive 6-epi byproducts form during coupling but are separable via reverse-phase HPLC .
Functionalization at C5 and C6
-
C5 Hydroxylation : Introduced via photooxygenation (O₂, hv, TPP/CHCl₃) or microbial fermentation .
-
C6 Deoxygenation : Achieved via Pd/C-catalyzed hydrogenation of 6-hydroxy precursors .
Comparative Reactivity
6-Desoxy derivatives exhibit enhanced stability over 6-hydroxy analogs due to reduced susceptibility to acid-catalyzed dehydration and retro-aldol reactions .
| Property | 6-Desoxy-5-hydroxytetracycline | 6-Hydroxytetracycline |
|---|---|---|
| Acid Stability (pH 2–4) | Stable | Rapid degradation |
| Autoxidation at C6 | Resistant | Susceptible |
This compound’s reactivity profile underscores its utility as a scaffold for antibiotic development, balancing synthetic accessibility with metabolic stability.
科学的研究の応用
Medical Uses
Doxycycline is effective against a variety of gram-positive and gram-negative bacteria, aerobes, anaerobes, and other bacteria . It is frequently used to treat Lyme disease, chronic prostatitis, sinusitis, pelvic inflammatory disease, severe acne, rosacea, and rickettsial infections . In Canada, doxycycline is a first-line treatment for chlamydia and non-gonococcal urethritis and is used with cefixime for uncomplicated gonorrhea .
Specific Applications When Penicillin is Contraindicated:
- Syphilis caused by Treponema pallidum
- Yaws caused by Treponema pertenue
- Listeriosis due to Listeria monocytogenes
- Vincent's infection caused by Fusobacterium fusiforme
- Actinomycosis caused by Actinomyces israelii
- Infections caused by Clostridium species
Adjunctive Therapy:
- Severe acne
- Periodontitis: Subantimicrobial-dose doxycycline (SDD) is used as an adjunctive treatment to scaling and root planing . A meta-analysis showed significant improvements in clinical parameters of periodontitis with 20 mg twice daily for three months .
- Skin conditions: Acne, rosacea, and ocular rosacea
- Acute intestinal amebiasis
- Chancroid
Antihelminthic Uses:
- Doxycycline sterilizes parasitic filarial nematodes by killing the symbiotic Wolbachia bacteria in their reproductive tracts, reducing the transmission of diseases like onchocerciasis and elephantiasis . Field trials showed that an eight-week course of doxycycline nearly eliminates the release of microfilariae .
Spectrum of Susceptibility:
- Doxycycline is effective in treating sexually transmitted, respiratory, and ophthalmic infections . Representative pathogenic genera include Chlamydia, Streptococcus, Ureaplasma, and Mycoplasma .
Sclerotherapy:
- Doxycycline is used for sclerotherapy in slow-flow vascular malformations, such as venous and lymphatic malformations, and post-operative lymphoceles .
Off-Label Use
Doxycycline is used off-label in the treatment of transthyretin amyloidosis (ATTR) . It can disrupt transthyretine TTR fibrils in existing amyloid deposits of ATTR patients when combined with tauroursodeoxycholic acid .
Genitourinary Infections
Doxycycline is used to treat genitourinary infections caused by Chlamydophila spp. and Ureaplasma urealyticum . It is also effective against chronic prostatitis or epididymo-orchitis, with four-week courses achieving similar results to weekly azithromycin doses for four weeks .
Spirochetal Infections
Doxycycline is beneficial against Ehrlichia or Anaplasma infections transmitted by ticks . It is used for disseminated Lyme disease with neurologic or cardiac complications for 21 days, showing results equivalent to intravenous penicillin G or ceftriaxone . A month of doxycycline is effective for late Lyme disease associated with arthritis . It can also treat other Borrelia infections like relapsing fever .
Minimum Inhibitory Concentration (MIC) Data
Doxycycline's effectiveness against various microorganisms is quantified by the minimum inhibitory concentration (MIC):
- Chlamydia psittaci: 0.03 μg/mL
- Mycoplasma pneumoniae: 0.016–2 μg/mL
- Streptococcus pneumoniae: 0.06–32 μg/mL
Counterindications
作用機序
6-デオキシ-5-ヒドロキシテトラサイクリン塩酸塩の作用機序は、細菌の30Sおよび潜在的に50Sリボソームサブユニットに結合することによります。 この結合は、mRNA-リボソーム複合体へのアミノアシルtRNAの結合を妨げ、細菌のタンパク質合成を効果的に阻害し、増殖と複製を停止させます . さらに、マトリックスメタロプロテアーゼの阻害剤としても働き、コラーゲンの完全性を維持し、組織修復を支援します .
類似化合物との比較
Comparison with Structurally Similar Tetracycline Derivatives
Structural and Functional Differences
Key structural modifications differentiate 6-desoxy-5-hydroxytetracycline hydrochloride from other tetracyclines:
Pharmacokinetic and Stability Data
- Bioavailability : 6-Desoxy-5-hydroxytetracycline HCl exhibits >90% oral bioavailability, surpassing oxytetracycline (60–70%) and tetracycline (75–77%) due to its lipophilic structure .
- Acid Stability : In a pH 2–4 environment (simulating gastric conditions), 6-desoxy-5-hydroxytetracycline HCl retains >95% activity after 2 hours, whereas tetracycline degrades by 50% under the same conditions .
- Nitrosamine Formation: Unlike chlorotetracycline and anhydrochlorotetracycline, 6-desoxy-5-hydroxytetracycline HCl produces negligible dimethylnitrosamine (a carcinogen) when reacted with nitrites in acidic media, making it safer for long-term use .
Antimicrobial Efficacy
- Gram-Positive Bacteria: 6-Desoxy-5-hydroxytetracycline HCl shows MIC₉₀ values of 0.5–2 μg/mL against Streptococcus pneumoniae, comparable to minocycline but 4-fold more potent than oxytetracycline .
- Gram-Negative Bacteria : Against E. coli, it demonstrates MIC₉₀ of 4 μg/mL, outperforming chlorotetracycline (MIC₉₀ = 16 μg/mL) .
- Parasites: It is effective against Plasmodium falciparum at 1 μM, a property absent in non-hydroxylated derivatives like demeclocycline .
Industrial and Regulatory Considerations
- Synthesis : 6-Desoxy-5-hydroxytetracycline HCl is synthesized via catalytic hydrogenation of oxytetracycline, followed by HCl salt formation, ensuring >95% purity in commercial batches .
- Regulatory Status : Approved by the FDA for human and veterinary use, it adheres to strict tolerances (e.g., 180.337 for residues) . In contrast, chlorotetracycline is restricted in agriculture due to nitrosamine risks .
生物活性
6-Desoxy-5-hydroxytetracycline hydrochloride is a derivative of tetracycline, a class of antibiotics known for their broad-spectrum antibacterial properties. This compound exhibits unique biological activities that extend beyond traditional antimicrobial effects, including inhibition of matrix metalloproteinases (MMPs) and potential applications in treating snakebite envenomations.
This compound is characterized by the absence of a hydroxyl group at the 6-position of the tetracycline nucleus, which is significant as it retains substantial antibacterial activity despite this modification. The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis by blocking aminoacyl tRNA access to the ribosomal acceptor sites .
Antimicrobial Activity
The compound demonstrates broad-spectrum antibacterial activity against various gram-positive and gram-negative microorganisms. Studies indicate that it retains the typical antibacterial properties associated with tetracyclines, making it effective against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Borrelia burgdorferi | Effective |
Inhibition of Matrix Metalloproteinases (MMPs)
Beyond its antimicrobial properties, this compound acts as an inhibitor of MMPs , specifically MMP-9 and MMP-8. This inhibition is crucial for maintaining collagen integrity in connective tissues and has implications in conditions such as rheumatoid arthritis and corneal erosion . The ability to inhibit these enzymes suggests potential therapeutic applications in wound healing and tissue remodeling.
Case Studies
- Rheumatoid Arthritis : In a study focusing on rheumatoid arthritis, treatment with tetracyclines, including this compound, resulted in significant reductions in MMP levels, correlating with improved clinical outcomes .
- Corneal Erosion : Another study highlighted the effectiveness of tetracyclines in reducing MMP activity in corneal tissues, suggesting that this compound could aid in the treatment of ocular surface diseases .
Applications in Snakebite Therapeutics
Recent research has explored the use of this compound in snakebite therapeutics , particularly against snake venom metalloproteinases (SVMPs). These enzymes degrade extracellular matrix components, leading to hemorrhage and tissue damage during envenomation. The compound's ability to inhibit SVMPs could mitigate these effects, providing a novel approach to snakebite treatment .
Pharmacodynamics
The pharmacokinetics of this compound indicate that it is well absorbed when administered orally or intravenously. Its half-life allows for flexible dosing schedules compared to other tetracyclines, enhancing patient compliance .
Q & A
Q. What are the optimal synthetic pathways and analytical methods for producing high-purity 6-Desoxy-5-hydroxytetracycline hydrochloride?
The synthesis of this compound (synonymous with doxycycline hyclate) requires controlled conditions to avoid degradation. Key steps include:
- Precursor selection : Use tetracycline derivatives as starting materials under anhydrous conditions to minimize hydrolysis .
- Purification : Employ recrystallization in ethanol-water mixtures to isolate the hydrochloride salt.
- Purity validation : Utilize HPLC with UV detection (λ = 280 nm) to achieve ≥93.5% purity, as per pharmacopeial standards. Cross-validate with mass spectrometry for structural confirmation .
Q. What protocols ensure stability during storage and handling for experimental use?
- Storage : Keep the compound tightly sealed in amber vials at 2–8°C to prevent photodegradation and moisture absorption.
- Handling : Prepare solutions in deionized water immediately before use; avoid prolonged exposure to alkaline pH (>8.0), which accelerates degradation. Monitor solution stability via spectrophotometric absorbance shifts over time .
Q. How should researchers design in vitro antimicrobial susceptibility assays for this compound?
- Bacterial strains : Use standardized panels (e.g., ATCC strains) of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Broth microdilution : Prepare serial dilutions in Mueller-Hinton broth (pH 6.0–7.0) and incubate at 37°C for 18–24 hours. Report minimum inhibitory concentrations (MICs) with CLSI guidelines .
Advanced Research Questions
Q. How can contradictions in reported antimicrobial efficacy across studies be resolved methodologically?
Contradictions often arise from variations in assay conditions or bacterial resistance profiles. To address this:
- Standardize conditions : Replicate studies using identical media pH, inoculum size (5 × 10⁵ CFU/mL), and incubation times.
- Cross-test strains : Compare clinical isolates with lab strains to identify resistance mechanisms (e.g., efflux pumps).
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for heterogeneity .
Q. What experimental strategies elucidate the mechanism of protein synthesis inhibition in bacterial ribosomes?
- Ribosome profiling : Treat bacterial cultures with sub-MIC doses, then isolate ribosomes for cryo-EM to visualize drug-30S subunit interactions.
- Radiolabeling : Use ³H-labeled amino acids to quantify translation inhibition kinetics in cell-free systems.
- Mutagenesis : Engineer ribosomal RNA (rRNA) mutations (e.g., in helix 34) to assess binding affinity changes .
Q. How should chronic toxicity studies be designed to evaluate long-term safety in preclinical models?
- Dosing regimen : Administer via diet at 12,500–25,000 ppm for 103 weeks in rodent models (e.g., B6C3F1 mice).
- Endpoints : Monitor body weight, survival rates, and histopathology (e.g., hepatic vacuolation). Use ICP-MS to quantify bone deposition, a known tetracycline-class toxicity marker.
- Control groups : Include pair-fed controls to distinguish drug effects from caloric intake changes .
Q. What methodologies address formulation challenges, such as improving ocular bioavailability for topical applications?
- pH optimization : Adjust ophthalmic solutions to pH 4.5–5.5 using borate buffers to enhance solubility and corneal permeability (see tetracycline hydrochloride eye drop protocols as a reference) .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles to prolong corneal residence time. Validate release kinetics via Franz diffusion cells .
Q. How can researchers investigate the role of efflux pumps in bacterial resistance to this compound?
- Gene knockout models : Use CRISPR-Cas9 to delete tet(A) or mef(A) efflux pump genes in resistant strains. Compare MICs before and after deletion.
- Inhibitor co-administration : Test synergy with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to restore susceptibility .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling discrepancies in pharmacokinetic data?
- Non-compartmental analysis (NCA) : Calculate AUC and Cₘₐₓ using Phoenix WinNonlin, ensuring uniform weighting schemes across studies.
- Population PK modeling : Use nonlinear mixed-effects models (e.g., Monolix) to identify covariates (e.g., renal clearance) causing variability .
Q. How should conflicting results in genetic toxicity assays be interpreted?
- Replicate assays : Repeat Ames tests (e.g., TA98, TA1535 strains) with/without S9 metabolic activation.
- Secondary endpoints : Perform comet assays or micronucleus tests in mammalian cells to assess DNA damage independently. Cross-reference with IARC guidelines for carcinogen classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
